5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine
Description
Properties
CAS No. |
918964-49-5 |
|---|---|
Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H16N4O/c1-20(2)14-10-8-12(9-11-14)15-18-19-16(21-15)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,17,19) |
InChI Key |
IUSAQGJKXBRYKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Aryl hydrazides : Prepared from corresponding carboxylic acids via esterification and hydrazinolysis.
- Carbonyl compounds : Aldehydes or acid derivatives for cyclization.
- Phenyl hydrazine or phenyl amine derivatives : For N-substitution.
Key Reaction Steps
Formation of Aryl Hydrazides
Carboxylic acids are converted to methyl esters by Fisher esterification (methanol, catalytic sulfuric acid), followed by hydrazinolysis to yield aryl hydrazides.Cyclization to 1,3,4-Oxadiazole Ring
The aryl hydrazides react with carbonyl compounds or their derivatives (e.g., acid chlorides, isothiocyanates) under dehydrating conditions to form the oxadiazole ring. Common cyclization agents include phosphorus oxychloride or iodine/potassium carbonate systems.Introduction of Dimethylamino and Phenyl Groups
The 4-(dimethylamino)phenyl substituent is typically introduced via the choice of starting aryl hydrazide or through subsequent substitution reactions on the oxadiazole ring. The N-phenyl amine group is installed by reaction of the oxadiazole intermediate with phenyl amine or phenyl hydrazine derivatives.
Detailed Preparation Methods
Multi-Step Synthesis Example
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of 4-(dimethylamino)benzoic acid | MeOH, H2SO4 (cat.), reflux | 85-90 | Formation of methyl 4-(dimethylamino)benzoate |
| 2 | Hydrazinolysis of ester to hydrazide | Hydrazine hydrate, reflux | 80-88 | Formation of 4-(dimethylamino)benzohydrazide |
| 3 | Cyclization with phenyl isocyanate or acid chloride | POCl3 or I2/K2CO3, reflux | 70-85 | Formation of 5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-amine intermediate |
| 4 | N-phenylation | Phenyl amine, base (K2CO3), DMF, room temp | 65-80 | Final product: 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine |
Alternative Cyclization Approaches
Using Carbon Disulfide and Alkylation : For related oxadiazole derivatives, hydrazides are treated with carbon disulfide under basic conditions, followed by alkylation with alkyl halides to form substituted oxadiazoles. This method can be adapted for the target compound with appropriate substituents.
Phosphorus Oxychloride Mediated Cyclization : A mixture of hydrazide and phosphorus oxychloride is refluxed to promote ring closure, followed by quenching and purification.
Research Findings and Characterization Data
Spectroscopic Confirmation
- Infrared (IR) Spectroscopy : Characteristic bands for oxadiazole ring C=N stretch around 1610 cm⁻¹ and NH2 stretch near 3310–3400 cm⁻¹ confirm ring formation and amine presence.
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows aromatic protons of phenyl and dimethylamino-substituted phenyl rings, singlets for methyl groups of dimethylamino (~3 ppm), and NH protons (~7 ppm).
- ^13C NMR reveals oxadiazole carbons at ~157-169 ppm and aromatic carbons consistent with substitution patterns.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 280.32 confirms molecular weight.
Yield and Purity
- Typical overall yields range from 65% to 85% depending on reaction conditions and purification methods.
- Purification is commonly achieved by recrystallization from ethanol or chromatographic techniques.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Esterification + Hydrazinolysis + POCl3 Cyclization + N-phenylation | 4-(Dimethylamino)benzoic acid, phenyl amine | MeOH, H2SO4, hydrazine hydrate, POCl3, K2CO3, DMF | Reflux, room temp | 65-85% | Straightforward, well-established | Multi-step, requires careful handling of POCl3 |
| Carbon Disulfide + Alkylation | Hydrazides, carbon disulfide, alkyl halides | CS2, KOH, alkyl bromide | Basic, reflux | 70-80% | Mild conditions, good yields | Limited to alkyl-substituted derivatives |
| Phosphorus Oxychloride Cyclization | Hydrazides, acid chlorides | POCl3 | Reflux | 70-90% | Efficient ring closure | Corrosive reagents, requires careful quenching |
Chemical Reactions Analysis
Types of Reactions
5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Neuroprotective Applications
The compound has demonstrated potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase , enzymes that are implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may enhance cognitive function in affected individuals. Studies have shown that 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine can effectively inhibit these enzymes in vitro, suggesting its utility in further therapeutic development.
Anti-inflammatory Effects
Similar compounds within the oxadiazole family have shown anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could be explored further for therapeutic applications in conditions characterized by chronic inflammation .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step procedures starting from phenyl hydrazine and appropriate carbonyl compounds followed by cyclization to form the oxadiazole structure. Understanding the SAR is crucial for optimizing the compound's efficacy and specificity towards biological targets.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Properties |
|---|---|---|
| 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | Structure | Exhibits antimicrobial properties |
| 5-(phenyl)-1,3-thiazol-2-amines | Structure | Known for anti-inflammatory effects |
| 5-(pyridinyl)-1,3,4-thiadiazol-2-amines | Structure | Potent inhibitors of cholinesterases |
The unique combination of functional groups in 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amines enhances its biological activity while maintaining stability and solubility compared to other similar compounds. Its dual inhibitory action against cholinesterases distinguishes it from other oxadiazole derivatives that may not exhibit such potent effects.
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of oxadiazole derivatives:
- Neurodegenerative Disease Models : In vitro assays demonstrated that compounds similar to 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amines could improve cognitive function in models of Alzheimer's disease by inhibiting cholinesterases.
- Antimicrobial Testing : A series of oxadiazole derivatives were tested against various bacterial strains, showing promising results that warrant further investigation into the specific mechanisms of action.
- Inflammation Studies : Research indicated that certain structural modifications could enhance anti-inflammatory activity in animal models of chronic inflammation.
Mechanism of Action
The mechanism of action of 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in electron transfer processes, making it effective in applications such as fluorescence and photodynamic therapy. The dimethylamino group can enhance its binding affinity to specific targets, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazol-2-amine Derivatives
Structural and Electronic Comparisons
The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry due to its planar structure and ability to engage in hydrogen bonding. Substituents at positions 2 and 5 critically modulate bioactivity and physicochemical properties.
Key Observations :
- The dimethylamino group in the target compound improves solubility compared to hydrophobic groups like trifluoromethyl .
- Dihedral angles between the oxadiazole ring and aryl substituents (e.g., 32.41° in methoxyimino derivatives ) influence molecular packing and intermolecular interactions.
Anticancer Activity :
- Target Compound: Limited direct data, but analogues with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) show moderate activity against leukemia (K-562) and melanoma (MDA-MB-435) cell lines .
- 5-(3,4-Dimethoxyphenyl)-N-(4-trifluoromethylphenyl) (6h) : Exhibited 53.24% growth inhibition (GI) against NCI-H522 (lung cancer) at 10 μM, outperforming imatinib in 36/54 cell lines .
- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl) (4s) : Showed 15.43% GI on MDA-MB-435, highlighting the synergy of methoxy and dimethyl groups .
Antimicrobial Activity :
- 5-(Dec-9-en-1-yl)-N-phenyl : Demonstrated broad-spectrum antibacterial activity due to the alkenyl chain enhancing membrane penetration .
- Target Compound: The dimethylamino group may reduce antimicrobial efficacy compared to chlorobenzyl derivatives (e.g., 2-{[(4-chlorobenzyl)sulfonyl]methyl} derivatives ).
Anti-inflammatory Activity :
- 5-(Diphenylmethyl)-N-(4-fluorophenyl) (3b) : IC₅₀ comparable to ibuprofen, with reduced ulcerogenicity .
- Target Compound: The dimethylamino group’s basicity could improve solubility but may reduce COX-2 selectivity compared to fluorophenyl analogues.
Physicochemical Properties
Key Observations :
- The dimethylamino group enhances solubility in polar solvents, advantageous for drug formulation.
- Crystal packing in the target compound likely involves N–H⋯N hydrogen bonds, similar to furan derivatives .
Biological Activity
5-(4-(Dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole class, which has garnered interest for its biological activities, particularly in pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 280.32 g/mol. The compound features a dimethylamino group and a phenyl ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as an inhibitor of Notum carboxylesterase activity, which plays a role in modulating Wnt signaling pathways. This inhibition can influence processes such as cell differentiation and proliferation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on Notum with an IC value of approximately 18 nM . This potency suggests its potential as a therapeutic agent in conditions where Wnt signaling is dysregulated.
Table 1: Biological Activity Summary
| Compound Name | Target | IC (nM) | Mechanism |
|---|---|---|---|
| This compound | Notum | 18 | Inhibition of carboxylesterase activity |
Study 1: Inhibition of Notum Activity
A study conducted by Mahy et al. (2020) highlighted the compound's role as a potent inhibitor of Notum. The authors optimized the structure through crystallographic fragment screening and demonstrated that modifications to the aryl substituents could enhance inhibitory activity .
Study 2: Antioxidant Properties
Another investigation assessed the antioxidant properties of various oxadiazole derivatives, including our compound of interest. The results indicated that certain derivatives exhibited significant antioxidant activity when evaluated using the DPPH assay . This suggests that beyond its inhibitory effects, the compound may also contribute to cellular protection against oxidative stress.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of oxadiazole compounds has shown that substituents on the phenyl ring significantly affect biological activity. For instance, electron-donating groups like dimethylamino enhance inhibitory potency against Notum .
Toxicity and Selectivity
Toxicity assessments reveal that while the compound shows promise as an inhibitor, further studies are necessary to evaluate its selectivity and safety profile in vivo. Compounds with similar structures have demonstrated varying degrees of toxicity in different cell lines, necessitating careful evaluation in preclinical models .
Q & A
Q. What are the common synthetic routes for 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine?
The compound is typically synthesized via cyclization reactions. A general method involves reacting a substituted carboxylic acid (e.g., 4-dimethylaminophenylacetic acid) with N-phenylthiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3–6 hours). The product is precipitated by adjusting the pH to 8–9 with ammonia, followed by recrystallization from DMSO/water mixtures . For oxadiazole derivatives, phosphorous oxychloride (POCl₃) is a key catalyst for cyclocondensation of hydrazides .
Q. How is the structural characterization of this compound performed?
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent integration , IR for functional group analysis (e.g., C=N stretching at ~1600 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS for molecular weight validation .
- X-ray crystallography : Single-crystal studies to determine bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Q. What initial biological assays are used to evaluate its bioactivity?
- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values) .
- Anticancer potential : One-dose cytotoxicity screens (e.g., NCI-60 cell line panel) .
- Cholinesterase inhibition : Ellman’s method to measure AChE/BChE inhibition .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding its electronic properties?
Density Functional Theory (DFT) calculations predict electronic transitions, vibrational frequencies, and HOMO-LUMO gaps. For example, studies on analogous oxadiazoles show planar geometries with delocalized π-electrons, correlating with UV-Vis absorption bands . DFT also models charge transfer interactions in biological targets (e.g., enzyme active sites) .
Q. How can substituent optimization enhance bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Electron-donating groups (e.g., –N(CH₃)₂) improve antioxidant activity by stabilizing radical intermediates .
- Bulky aryl groups (e.g., 4-trifluoromethylphenyl) increase cytotoxicity via hydrophobic interactions . Example : Derivatives with 4-dimethylaminophenyl (as in the target compound) show 2–3× higher DPPH scavenging than unsubstituted analogs .
Q. What are the challenges in crystallizing this compound for X-ray analysis?
Crystallization requires:
Q. How to address contradictory bioactivity data across studies?
Discrepancies arise due to:
- Assay conditions : Varying pH or solvent (e.g., DMSO concentration) alters compound solubility and reactivity .
- Substituent effects : Minor structural differences (e.g., –OCH₃ vs. –CF₃) drastically modulate activity .
- Cell line specificity : A derivative may inhibit AChE but show no cytotoxicity in MCF-7 cells .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
